molecular formula C24H26F3N7O2 B13103975 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B13103975
M. Wt: 501.5 g/mol
InChI Key: RZIQXILBXLIFSR-UHFFFAOYSA-N
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Description

1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as amino, trifluoromethyl, methoxy, and piperazine

Preparation Methods

The synthesis of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the attachment of the amino and methoxy groups, and finally, the incorporation of the piperazine ring. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(4-((2-((3-Aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

IUPAC Name

1-[4-[4-[[2-(3-aminoanilino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-22-19(24(25,26)27)14-29-23(32-22)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

InChI Key

RZIQXILBXLIFSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC(=C4)N)OC

Origin of Product

United States

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